An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloropicolinic Acid
An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloropicolinic acid, a halogenated derivative of picolinic acid, is a compound of interest in various chemical and biological research fields. Its structural features, particularly the presence of chlorine atoms on the pyridine ring, significantly influence its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the core chemical properties of 4,5-Dichloropicolinic acid, detailed experimental protocols for their determination, and insights into its synthesis and potential biological signaling pathways.
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of 4,5-Dichloropicolinic acid is essential for its application in research and development. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dichloropyridine-2-carboxylic acid[1] |
| Synonyms | 4,5-Dichloro-2-picolinic acid |
| CAS Number | 73455-13-7[1] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol |
| Canonical SMILES | C1=C(C(=CN=C1C(=O)O)Cl)Cl[1] |
| InChI Key | JTQMTNAVHHXZIH-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Data not available in searched results |
| Boiling Point | 328.2°C at 760 mmHg[1] |
| Solubility | Data not available in searched results |
| pKa | Data not available in searched results |
| Density | 1.612 g/cm³[1] |
| Flash Point | 152.3°C[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift (typically in the range of 165-185 ppm). The chemical shifts of the pyridine ring carbons will be affected by the positions of the chlorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Dichloropicolinic acid will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid. A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1730 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the presence of the chlorine atoms, leading to characteristic isotopic patterns for fragments containing chlorine.
Experimental Protocols
This section provides detailed methodologies for the determination of the key chemical properties of 4,5-Dichloropicolinic acid.
Synthesis of 4,5-Dichloropicolinic Acid
While a specific, detailed experimental protocol for the synthesis of 4,5-Dichloropicolinic acid was not found in the search results, a general approach can be inferred from the synthesis of related compounds. One potential route could involve the oxidation of a corresponding 2-methyl-4,5-dichloropyridine precursor.
General Oxidation Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-methyl-4,5-dichloropyridine starting material in a suitable solvent, such as water or a mixture of water and pyridine.
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Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours to ensure complete oxidation.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite. The resulting manganese dioxide is removed by filtration.
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Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 4,5-Dichloropicolinic acid.
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Purification: The crude product can be collected by filtration, washed with cold water, and further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4,5-Dichloropicolinic acid.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method):
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A small amount of the finely powdered, dry sample is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Determination:
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To a known volume of a specific solvent (e.g., water, ethanol, acetone) at a controlled temperature, add a small, weighed amount of 4,5-Dichloropicolinic acid.
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Stir the mixture vigorously for a set period to ensure equilibrium is reached.
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If the solid dissolves completely, add more solute until a saturated solution is formed (i.e., undissolved solid remains).
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The concentration of the dissolved solid in the saturated solution is then determined, typically by gravimetric analysis of an aliquot of the supernatant.
pKa Determination (Potentiometric Titration):
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A precisely weighed sample of 4,5-Dichloropicolinic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant added) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
Diagram 2: Experimental Workflow for Property Determination
Caption: Workflow for determining the physicochemical and spectroscopic properties.
Biological Activity and Signaling Pathways
Picolinic acid derivatives are known to exhibit herbicidal activity by acting as synthetic auxins. While specific studies on the herbicidal effects of 4,5-Dichloropicolinic acid are not detailed in the provided search results, its structural similarity to other active picolinic acids suggests it may share a similar mechanism of action.
Mechanism of Action as a Synthetic Auxin:
Synthetic auxins like picolinic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, ultimately causing plant death.
Diagram 3: Simplified Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxins like 4,5-Dichloropicolinic acid.
Conclusion
This technical guide has synthesized the available information on the chemical properties of 4,5-Dichloropicolinic acid. While key identifiers and some physical properties are documented, a significant gap exists in the publicly available experimental data for its melting point, solubility, pKa, and detailed spectroscopic characteristics. The provided experimental protocols offer a framework for researchers to obtain this missing data. The likely biological activity of this compound as a synthetic auxin, based on its structural class, has also been outlined. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
